

Technical Support Center: N-Nitrosomethylphenidate (N-NMP) Quantification

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Compound of Interest

Compound Name: *N-Nitrosomethylphenidate*

CAS No.: 55557-03-4

Cat. No.: B13421479

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This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on the analytical challenges encountered during the quantification of **N-Nitrosomethylphenidate** (N-NMP), a Nitrosamine Drug Substance-Related Impurity (NDSRI).

Frequently Asked Questions (FAQs)

Q1: What is **N-Nitrosomethylphenidate** (N-NMP) and why is it a concern?

A1: **N-Nitrosomethylphenidate** (N-NMP) is a nitrosamine impurity that can form from the reaction of a secondary amine present in the methylphenidate drug substance or its synthetic precursors with nitrosating agents (like nitrites).[1][2] Nitrosamine impurities are classified as probable human carcinogens, and their presence in pharmaceutical products is a significant safety concern for regulatory agencies worldwide.[3][4] Therefore, they must be controlled at very low levels.[5][6][7]

Q2: What are the regulatory limits for N-NMP in drug products?

A2: Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established acceptable intake (AI) limits for nitrosamine impurities.[8] The AI represents a level at or below which the impurity is not expected to pose a safety concern over a lifetime of exposure.[8] The specific AI for **N-Nitrosomethylphenidate** is 1300 ng/day.[9] The concentration limit in parts per million (ppm) for the drug product is calculated based on the maximum daily dose (MDD) of the medication.

Q3: Which analytical techniques are most suitable for N-NMP quantification?

A3: Due to the need for high sensitivity and selectivity to detect trace levels of N-NMP, hyphenated mass spectrometry techniques are required.[3][10] The most commonly employed methods are:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method as it is suitable for non-volatile or thermally sensitive compounds and offers high specificity and sensitivity.[3][5][11]
- Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is excellent for volatile nitrosamines. However, it may pose a risk of thermal degradation for less stable compounds like some NDSRIs.[3][12][13]

Q4: What are the primary challenges in quantifying N-NMP?

A4: The main analytical challenges can be divided into several categories:

- Achieving Low Detection Limits: Reaching the required low levels of detection (LOD) and quantification (LOQ) to meet stringent regulatory AIs is a primary hurdle.[5][6]
- Matrix Effects: The drug product's active pharmaceutical ingredient (API) and excipients can interfere with the ionization of N-NMP in the mass spectrometer, leading to ion suppression or enhancement and compromising accuracy.[1][12][14]
- Sample Preparation: Developing a robust sample preparation method that effectively extracts N-NMP from the complex drug product matrix without causing its degradation or accidental formation is critical.[12][15]

- **Chromatographic Separation:** Achieving clear separation of the N-NMP peak from the high-concentration API and other matrix components is necessary to avoid interference.[1][16]
- **Analyte Stability:** N-NMP may be unstable under certain analytical conditions, such as high temperatures in a GC inlet or during prolonged sample preparation.[4][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of N-NMP.

Issue 1: Poor Sensitivity / Inability to Meet Required LOQ

- **Possible Cause A: Suboptimal Mass Spectrometry (MS) Parameters.**
 - **Troubleshooting Steps:**
 - Perform a thorough optimization of MS parameters for N-NMP. This includes tuning compound-dependent parameters like collision energy (CE) and precursor/product ion selection in Multiple Reaction Monitoring (MRM) mode.[15][17]
 - Optimize ion source parameters (e.g., temperature, gas flows) to maximize the ionization efficiency for N-NMP.[17][18]
 - Ensure the mass spectrometer is clean and has been recently calibrated to guarantee optimal performance.
- **Possible Cause B: Ion Suppression from Matrix Components.**
 - **Troubleshooting Steps:**
 - Improve sample cleanup. Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before injection.[16]
 - Dilute the sample extract, if the desired sensitivity can still be achieved. This reduces the concentration of matrix components entering the MS.
 - Modify chromatographic conditions to separate N-NMP from the co-eluting matrix interferences.[16]

- Use a stable isotope-labeled internal standard (SIL-IS) for N-NMP to compensate for signal suppression.[\[12\]](#)[\[14\]](#)
- Possible Cause C: Inefficient Extraction from the Drug Product.
 - Troubleshooting Steps:
 - Experiment with different extraction solvents (e.g., methanol, dichloromethane, or mixtures) to find the optimal one for your specific drug product formulation.[\[12\]](#)
 - Optimize extraction parameters such as shaking/vortexing time and temperature.[\[18\]](#)
 - Evaluate different sample-to-solvent ratios to ensure complete extraction.

Issue 2: High Variability and Poor Reproducibility in Results

- Possible Cause A: Inconsistent Sample Preparation.
 - Troubleshooting Steps:
 - Standardize every step of the sample preparation protocol. Use precise volumes and consistent timings.
 - Automate sample preparation where possible to minimize human error.[\[14\]](#)
 - Ensure complete dissolution or dispersion of the sample in the extraction solvent.
- Possible Cause B: Variable Matrix Effects.
 - Troubleshooting Steps:
 - The most effective solution is to use a co-eluting stable isotope-labeled internal standard (SIL-IS) for N-NMP. This will compensate for variations in ion suppression/enhancement between samples.[\[12\]](#)[\[14\]](#)
 - If a SIL-IS is unavailable, use matrix-matched calibration standards to better reflect the analytical conditions of the actual samples.

Issue 3: Suspected False Positive or Peak Interference

- Possible Cause A: Co-eluting Isobaric Interference.
 - Troubleshooting Steps:
 - Use high-resolution mass spectrometry (HRMS) to differentiate N-NMP from interferences based on their exact mass.[1][6]
 - Modify the chromatographic method (e.g., change the column, mobile phase gradient, or temperature) to resolve the N-NMP peak from the interfering peak.[16]
 - Evaluate at least two different MRM transitions for N-NMP. The ratio of these transitions should be consistent between standards and samples. A significant deviation may indicate an interference.
- Possible Cause B: In-situ Formation of N-NMP During Analysis.
 - Troubleshooting Steps:
 - Avoid acidic conditions and high temperatures during sample preparation if residual nitrosating agents are suspected in the sample matrix.[12]
 - For GC-MS analysis, ensure the injection port temperature is not excessively high, as this can promote artifact formation.[12]
 - Add a nitrosating agent scavenger, such as sulfamic acid or ascorbic acid, to the sample preparation diluent as a preventative measure, after confirming it does not degrade the target analyte.

Quantitative Data Summary

Table 1: Regulatory Limit and Physicochemical Properties of **N-Nitrosomethylphenidate**

Parameter	Value	Reference
Analyte Name	N-Nitrosomethylphenidate (N-NMP)	-
Classification	Nitrosamine Drug Substance-Related Impurity (NDSRI)	[1]
Acceptable Intake (AI) Limit	1300 ng/day	[9]

| Carcinogenic Potency Category | 4 [[9] |

Table 2: Typical Method Performance for Nitrosamine Analysis (Illustrative Examples)

Analytical Method	Analyte	LOQ (ng/mL or ppm)	Matrix	Reference
LC-MS/MS	N-nitroso N-desmethyl diphenhydramine	0.1 ng/mL (0.02 ppm)	Diphenhydramine API	[17]
GC-MS	NDMA	0.008 ppm	Drug Substance	[19]
GC-MS	NDEA	0.003 ppm	Drug Substance	[19]
GC-MS	Various Nitrosamines	0.15 - 1.00 ng/mL	Various APIs	[20][21]

| LC-MS/MS | 12 Nitrosamines | 50 ng/g | Sartans [[22] |

Experimental Protocols

Protocol 1: General LC-MS/MS Method for N-NMP Analysis

This protocol provides a starting point for method development. It must be optimized and validated for the specific drug product matrix.

- Standard Preparation:

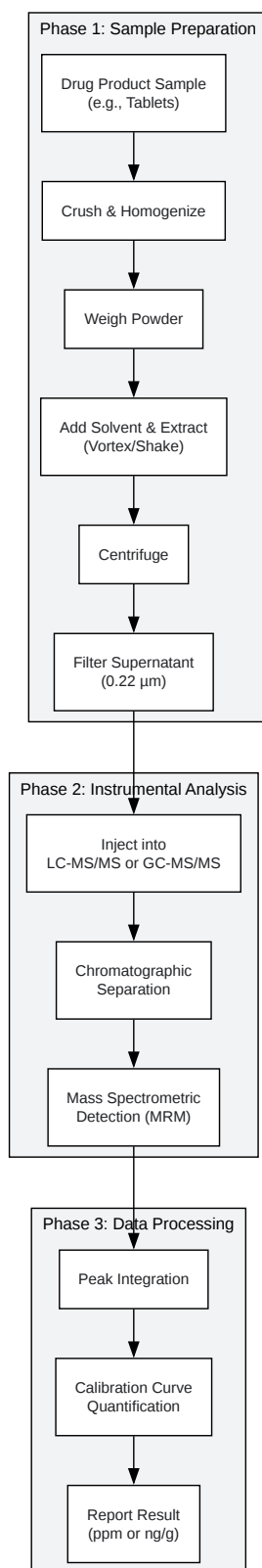
- Prepare a stock solution of N-NMP reference standard in methanol (e.g., 100 µg/mL).
- Perform serial dilutions with a suitable diluent (e.g., 50:50 methanol:water) to create calibration standards ranging from below the LOQ to approximately 120% of the specification limit.[20][23]
- Prepare an internal standard stock solution (if a SIL-IS is available) and spike it into all standards and samples at a constant concentration.[23]
- Sample Preparation (for Tablets):
 - Weigh and crush a sufficient number of tablets to obtain a representative powder.[18]
 - Accurately weigh a portion of the powder equivalent to a target API concentration (e.g., 10-20 mg/mL) into a centrifuge tube.[18]
 - Add a precise volume of extraction solvent (e.g., methanol).[18]
 - Vortex or shake the sample for an optimized duration (e.g., 30-40 minutes) to ensure complete extraction.[18]
 - Centrifuge the sample at high speed (e.g., 4500 rpm for 15 minutes) to pelletize excipients.[18]
 - Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an HPLC vial for analysis.[18]
- LC-MS/MS Conditions:
 - LC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm).[24]
 - Mobile Phase A: 0.1% Formic Acid in Water.[22][24]
 - Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[22][24]
 - Flow Rate: 0.3 - 0.5 mL/min.[24]
 - Injection Volume: 5 - 10 µL.

- Gradient: Develop a gradient to separate N-NMP from the API and other matrix components.
- MS Ion Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[22][25]
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize at least two transitions for N-NMP for quantification and confirmation.[17]

Protocol 2: GC-MS/MS Method for Volatile Nitrosamines (Adaptable for N-NMP if stable)

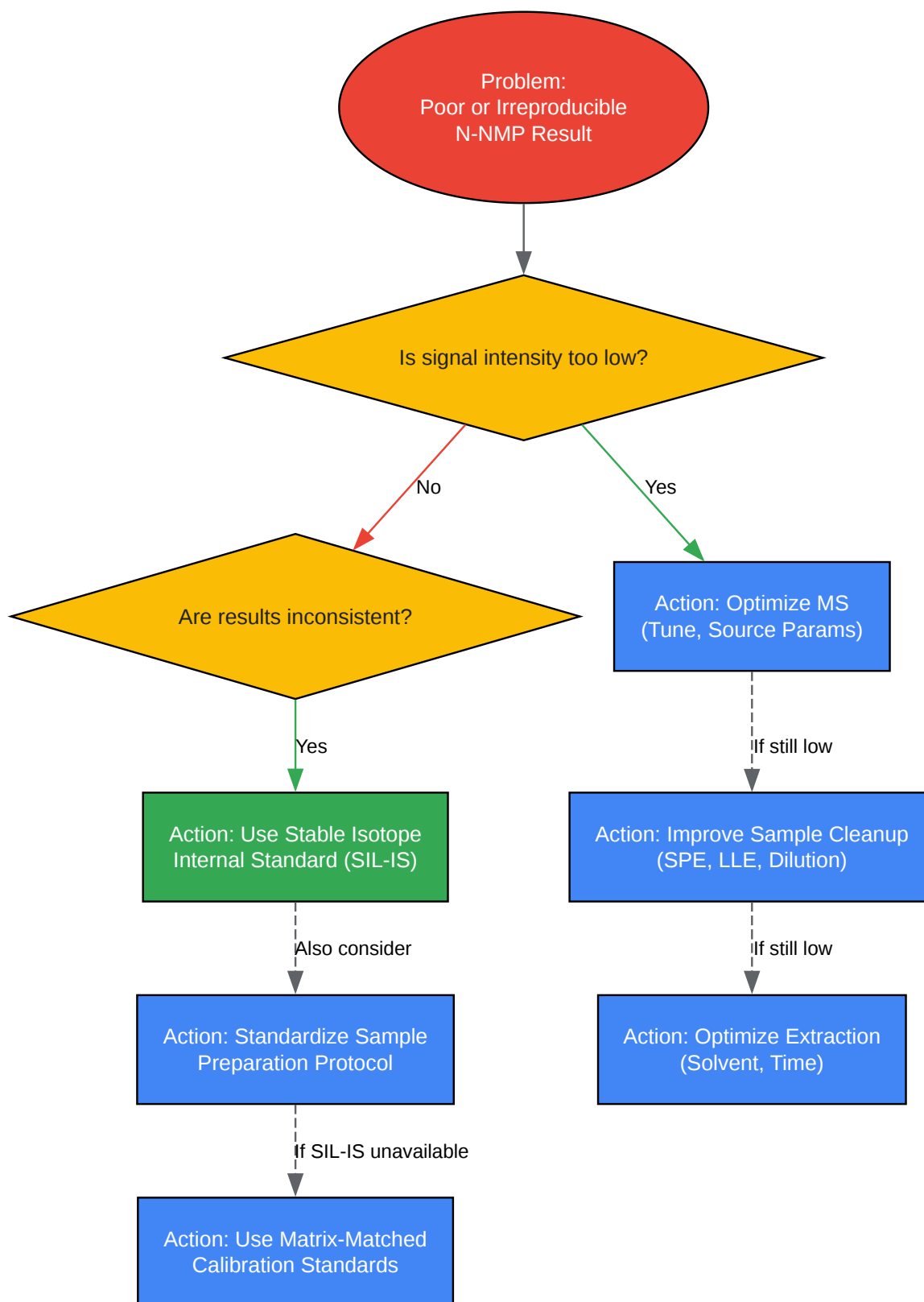
- Sample Preparation:
 - Dissolve the sample powder in a suitable organic solvent like Dichloromethane (DCM) or 1-methyl-2-pyrrolidinone (NMP).[26]
 - Follow steps for vortexing, centrifugation, and filtration as described in the LC-MS/MS protocol.
- GC-MS/MS Conditions:
 - GC Column: Mid-polarity column such as a VF-WAXms or similar.[19]
 - Oven Program: Start at a low temperature (e.g., 70°C), hold, then ramp to a higher temperature (e.g., 240°C).[19][27]
 - Inlet: Use a splitless injection mode to maximize sensitivity. Inlet temperature should be optimized to ensure volatilization without degradation.
 - Carrier Gas: Helium.
 - MS Ion Source: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) or MRM.[19][26]

Visualizations



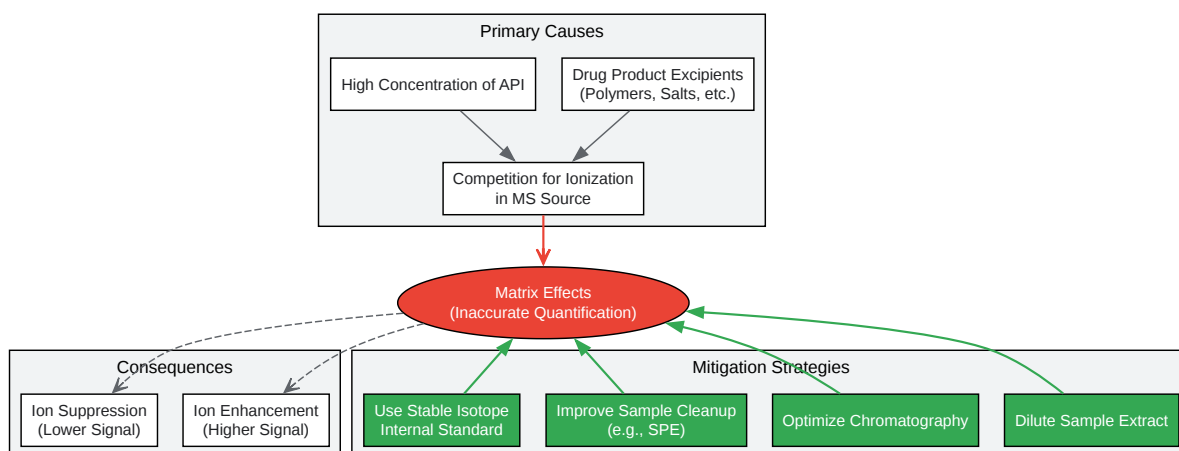
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Caption: General workflow for N-NMP quantification in a drug product.



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Caption: Decision tree for troubleshooting common N-NMP analysis issues.



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Caption: Logical relationship of matrix effect causes and mitigation strategies.

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